molecular formula C12H7Br3O B1530826 2,4,5-Tribromodiphenyl ether CAS No. 337513-56-1

2,4,5-Tribromodiphenyl ether

Cat. No.: B1530826
CAS No.: 337513-56-1
M. Wt: 406.89 g/mol
InChI Key: LTMKAFUXYKEDLR-UHFFFAOYSA-N
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Description

2,4,5-Tribromodiphenyl ether is a polybrominated diphenyl ether, a class of compounds known for their use as flame retardants. These compounds are characterized by the presence of bromine atoms attached to a diphenyl ether backbone. This compound is specifically noted for its three bromine atoms positioned at the 2, 4, and 5 locations on the diphenyl ether structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromodiphenyl ether typically involves the bromination of diphenyl ether. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually performed in a solvent such as chloroform or carbon tetrachloride, with the temperature maintained to avoid excessive side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination processes but with enhanced control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions, altering the bromine atoms or the ether linkage.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide are used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the bromine atoms.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diphenyl ethers, while oxidation and reduction can lead to debrominated or hydroxylated derivatives.

Scientific Research Applications

2,4,5-Tribromodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polybrominated diphenyl ethers in various chemical reactions.

    Biology: Investigated for its effects on biological systems, particularly its potential as an endocrine disruptor.

    Medicine: Studied for its toxicological properties and potential health impacts.

    Industry: Utilized as a flame retardant in plastics, textiles, and electronic equipment to enhance fire safety.

Mechanism of Action

The mechanism by which 2,4,5-Tribromodiphenyl ether exerts its effects involves its interaction with biological molecules. It can bind to and disrupt the function of proteins and enzymes, particularly those involved in hormone regulation. The bromine atoms play a crucial role in these interactions, enhancing the compound’s ability to interfere with normal biological processes.

Comparison with Similar Compounds

  • 2,4,4’-Tribromodiphenyl ether
  • 2,2’,4,4’-Tetrabromodiphenyl ether
  • 2,2’,4,4’,5-Pentabromodiphenyl ether

Comparison: 2,4,5-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other polybrominated diphenyl ethers, it may exhibit different toxicological profiles and environmental behaviors, making it a compound of particular interest in studies of flame retardants and their impacts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1,2,4-tribromo-5-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMKAFUXYKEDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879860
Record name BDE-29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-56-1
Record name 2,4,5-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VRJ22BAGC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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